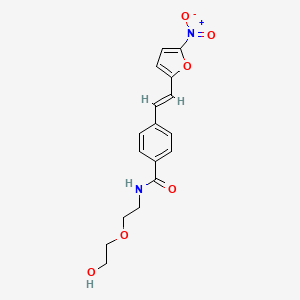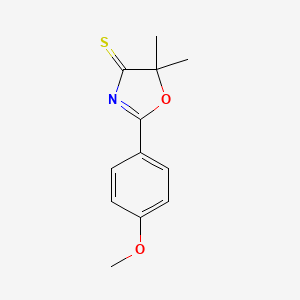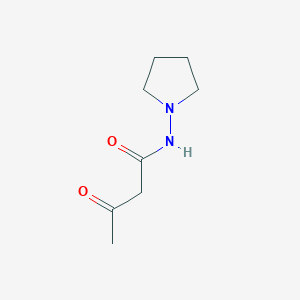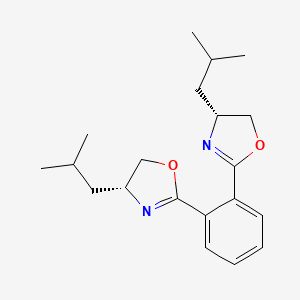![molecular formula C6H10N2O2 B12880729 7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one is a heterocyclic compound that belongs to the class of imidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazole ring system with high regioselectivity and functional group compatibility . Common reagents used in these reactions include aldehydes, amines, and isocyanides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to the activation or inhibition of downstream signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one include:
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
- Pyrrolo[2,3-b]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique hydroxyl group at the 7A position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
7a-hydroxy-2,5,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-3-one |
InChI |
InChI=1S/C6H10N2O2/c9-5-4-7-6(10)2-1-3-8(5)6/h7,10H,1-4H2 |
Clave InChI |
ZEZSGWXMNRMAGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(NCC(=O)N2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)



![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)





